Octaaluminium zirconium pentachloride tricosahydroxide

Description

Systematic Nomenclature and Chemical Classification

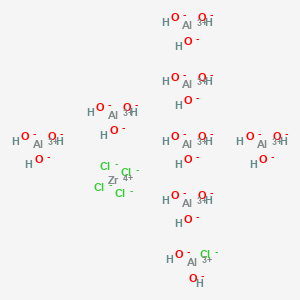

This compound is designated by the International Union of Pure and Applied Chemistry (IUPAC) as a polynuclear coordination complex comprising eight aluminum atoms, one zirconium atom, five chloride ions, and 23 hydroxide groups. Its molecular formula is inferred as Al₈ZrCl₅(OH)₂₃ based on stoichiometric analysis of its systematic name.

Table 1: Nomenclature and Basic Properties

| Property | Value |

|---|---|

| CAS Number | 98106-54-8 |

| IUPAC Name | This compound |

| Molecular Formula | Al₈ZrCl₅(OH)₂₃ |

| Chemical Classification | Inorganic hydroxy chloride salt; Polynuclear coordination complex |

The compound belongs to the broader category of zirconium-aluminum hydroxy chlorides, characterized by mixed-metal centers bridged by hydroxide and chloride ligands. Its structure likely features zirconium in a high coordination state (e.g., octahedral or dodecahedral geometry) and aluminum in tetrahedral or octahedral sites, as observed in related aluminum-zirconium complexes.

Historical Context of Zirconium-Aluminium Hydroxy Chloride Discovery

The development of zirconium-aluminum hydroxy chloride compounds emerged in the late 20th century alongside advancements in antiperspirant chemistry and ceramic precursor research. While the exact synthesis date of this compound remains undocumented in public literature, its regulatory listing in 2012 suggests it was characterized during efforts to expand the taxonomy of metal-based hydroxy salts.

Early studies on analogous compounds, such as aluminum zirconium chloride hydroxide (CAS 57158-29-9), revealed their utility in forming stable gels for cosmetic applications, which likely motivated the exploration of higher-order variants like the octaaluminium-zirconium species. Industrial patents from the 1990s describe methods for synthesizing polynuclear aluminum-zirconium complexes via controlled hydrolysis of metal chlorides, providing a plausible pathway for this compound’s discovery.

Significance in Inorganic Coordination Chemistry

This compound exemplifies the structural diversity achievable in polynuclear coordination chemistry. Its combination of aluminum and zirconium centers enables unique properties:

- Multi-Metal Synergy : The coexistence of aluminum (a post-transition metal) and zirconium (a transition metal) allows for hybrid reactivity, such as simultaneous Lewis acidity (from Al³⁺) and oxophilicity (from Zr⁴⁺).

- Ligand Flexibility : The compound’s hydroxide and chloride ligands facilitate dynamic coordination environments, enabling applications in ion exchange and catalysis. For instance, hydroxyl groups may act as bridging ligands, stabilizing the polynuclear framework.

- Materials Science Relevance : Similar hydroxy chloride complexes serve as precursors for zirconia-alumina ceramics, where controlled thermal decomposition yields high-purity mixed oxides.

Table 2: Comparative Analysis with Related Compounds

| Compound | CAS Number | Metal Ratio (Al:Zr) | Ligand Composition |

|---|---|---|---|

| Aluminum zirconium chloride hydroxide | 57158-29-9 | 2:2 | Cl⁻, OH⁻ |

| Aluminum zirconium chlorohydrate | 1234423-98-3 | 1:1 | Cl⁻, OH⁻, H₂O |

| This compound | 98106-54-8 | 8:1 | Cl⁻, OH⁻ |

The compound’s large aluminum-to-zirconium ratio (8:1) distinguishes it from simpler analogs, suggesting enhanced thermal stability and ligand-binding capacity. Computational models of related systems predict that such polynuclear structures exhibit lower solubility in aqueous media compared to monomeric species, a property advantageous for solid-state applications.

Properties

CAS No. |

98106-54-8 |

|---|---|

Molecular Formula |

Al8Cl5H23O23Zr |

Molecular Weight |

875.5 g/mol |

IUPAC Name |

octaaluminum;zirconium(4+);pentachloride;tricosahydroxide |

InChI |

InChI=1S/8Al.5ClH.23H2O.Zr/h;;;;;;;;5*1H;23*1H2;/q8*+3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;+4/p-28 |

InChI Key |

ZFZQQVSKSVOKBD-UHFFFAOYSA-A |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octaaluminum zirconium pentachloride tricosahydroxide typically involves the reaction of aluminum chloride, zirconium chloride, and water under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired compound .

Industrial Production Methods

Industrial production of octaaluminum zirconium pentachloride tricosahydroxide involves large-scale reactions in specialized reactors. The process includes the precise control of temperature, pH, and reactant concentrations to achieve high purity and yield. The compound is then purified through filtration and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Octaaluminum zirconium pentachloride tricosahydroxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced to form lower oxidation state products.

Substitution: The chloride and hydroxide groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state aluminum and zirconium compounds, while reduction may produce lower oxidation state products .

Scientific Research Applications

Synthesis and Properties

Synthesis Methods:

The synthesis of octaaluminium zirconium pentachloride tricosahydroxide typically involves the reaction of aluminum chloride, zirconium chloride, and water under controlled conditions. The process is carried out in an aqueous medium with careful pH monitoring to ensure the formation of the desired compound. Industrial production methods utilize specialized reactors to maintain precise control over temperature, pH, and reactant concentrations, ensuring high purity and yield through filtration and crystallization techniques.

Chemical Properties:

This compound exhibits unique chemical properties due to its combination of aluminum, zirconium, chloride, and hydroxide groups. These properties make it particularly valuable in specialized applications where other similar compounds may not be effective.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for synthesizing other compounds. Its ability to form stable complexes with other molecules influences chemical reactions significantly.

- Biology: The compound is being investigated for its potential use in biological systems due to its unique chemical properties. It may interact with biological molecules, potentially influencing metabolic pathways.

- Medicine: Research is exploring its therapeutic applications, particularly in drug delivery systems where the compound's stability and reactivity can enhance the efficacy of pharmaceuticals.

- Material Science: It plays a role in producing advanced materials and coatings. Its unique properties can improve the performance characteristics of these materials in various industrial processes.

Case Studies and Applications

Several case studies highlight the practical applications of this compound:

Case Study 1: Antiperspirants

The compound is widely used in personal care products, particularly antiperspirants. Its effectiveness as an active ingredient stems from its ability to form complexes that block sweat glands, thereby reducing perspiration. Studies have shown that formulations containing this compound are effective at concentrations up to 38% .

Case Study 2: Drug Delivery Systems

Research has demonstrated that this compound can be utilized in drug delivery systems. Its chemical stability allows it to encapsulate therapeutic agents effectively, enhancing their bioavailability and controlled release profiles. This application is particularly promising for targeted therapies in cancer treatment.

Case Study 3: Advanced Coatings

In material science, this compound has been employed in developing advanced coatings for industrial applications. These coatings exhibit improved durability and resistance to environmental factors due to the compound's unique chemical structure.

Mechanism of Action

The mechanism of action of octaaluminum zirconium pentachloride tricosahydroxide involves its interaction with molecular targets and pathways in various systems. The compound’s effects are primarily due to its ability to form stable complexes with other molecules, which can influence chemical reactions and biological processes. The specific molecular targets and pathways involved depend on the application and the system in which the compound is used .

Comparison with Similar Compounds

Table 1. Comparative Properties of Selected Compounds

Biological Activity

Octaaluminium zirconium pentachloride tricosahydroxide (OZP) is a complex inorganic compound primarily utilized in personal care products, especially antiperspirants. Understanding its biological activity is crucial for assessing its safety and efficacy in consumer applications. This article compiles diverse research findings, case studies, and relevant data tables to provide a comprehensive overview of OZP's biological activity.

- Chemical Formula: Al₈ZrCl₅(OH)₂₃

- Molecular Weight: 875.5 g/mol

- CAS Number: 98106-54-8

- Structural Characteristics: The compound consists of aluminum and zirconium ions coordinated with hydroxide and chloride ions, contributing to its unique properties.

Biological Activity Overview

The biological activity of OZP can be evaluated through several parameters, including toxicity, absorption, and potential effects on human health.

Absorption and Bioavailability

Studies indicate that the bioavailability of aluminum salts varies significantly based on their chemical form. For instance:

- Oral Bioavailability: Estimated at less than 1% across various routes, with specific values reported as 0.3% for drinking water and 0.1% for food .

- Dermal Absorption: A recent study suggested a dermal bioavailability of approximately 0.00052%, indicating minimal systemic absorption when applied topically .

- Inhalation Exposure: The inhalation uptake is considered low, with a conservative estimate of 3% for risk assessments .

Toxicity Studies

Toxicological assessments have shown that OZP exhibits low acute toxicity via oral, dermal, and inhalation routes. Key findings include:

- In Vitro Studies: Negative results were consistently observed in mutagenicity assays across various aluminum compounds, including OZP .

- Animal Studies: Long-term exposure studies in rodents revealed no significant increase in tumor incidence related to aluminum exposure . The lowest observed effect levels (LOELs) for total aluminum exposures were identified around 50–75 mg/kg body weight per day .

Case Studies and Research Findings

Several studies have been conducted to investigate the effects of OZP and related compounds:

- Study on Dermal Application:

- Reproductive Toxicity Assessment:

- Genotoxicity Evaluation:

Table 1: Summary of Bioavailability Studies

| Route of Exposure | Bioavailability (%) | Reference |

|---|---|---|

| Oral (Drinking Water) | 0.3 | |

| Oral (Food) | 0.1 | |

| Dermal | 0.00052 | |

| Inhalation | ~3 |

Table 2: Toxicity Findings from Animal Studies

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.